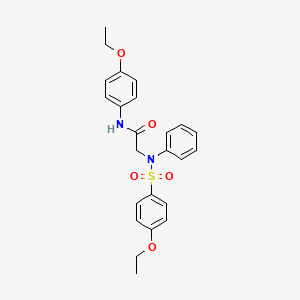
2-(4-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈是一种合成的有机化合物,属于恶唑衍生物类。该化合物以存在一个 4-甲基苯基基团、一个吡咯烷基基团和一个连接到恶唑环上的腈基团为特征。
准备方法
合成路线和反应条件
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈的合成通常包括以下步骤:
恶唑环的形成: 恶唑环可以通过涉及合适的先驱体(例如 α-卤代酮和酰胺)的环化反应合成。
4-甲基苯基基团的引入: 4-甲基苯基基团可以通过使用 4-甲基苯甲酰氯和适当的催化剂(例如氯化铝)的傅克酰化反应引入。
吡咯烷基基团的连接: 吡咯烷基基团可以通过使用吡咯烷和合适的离去基团的亲核取代反应引入。
腈基团的引入: 腈基团可以通过酰胺的脱水反应或通过使用氰化物来源的亲核取代反应引入。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和工艺优化,以最大限度地减少浪费并降低生产成本。
化学反应分析
反应类型
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈可以发生各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化。
还原: 该化合物可以使用还原剂(例如氢化铝锂或硼氢化钠)还原。
取代: 该化合物可以根据存在的官能团发生亲核或亲电取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常见的还原剂包括氢化铝锂、硼氢化钠和催化加氢。
取代: 取代反应的常见试剂包括卤化物、亲核试剂和亲电试剂。
形成的主要产物
氧化: 该化合物的氧化可能导致形成羧酸、酮或醛。
还原: 该化合物的还原可能导致形成胺、醇或烃。
取代: 取代反应可能导致形成各种取代衍生物,具体取决于所用试剂。
科学研究应用
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈在科学研究中有多种应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,以及在各种有机反应中作为试剂。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌、抗病毒和抗癌特性。
医学: 该化合物因其潜在的治疗应用而被研究,包括作为各种疾病的候选药物。
工业: 该化合物用于开发新材料,例如聚合物和涂层,以及作为其他化学品的中间体。
作用机制
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈的作用机制取决于其具体的应用。在生物系统中,该化合物可能与各种分子靶点相互作用,例如酶、受体或核酸,从而导致其活性的调节。所涉及的确切途径可能因特定的生物学环境和相互作用的性质而异。
相似化合物的比较
类似化合物
- 2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-甲酰胺
- 2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-甲醇
- 2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-胺
独特性
2-(4-甲基苯基)-5-(吡咯烷-1-基)-1,3-恶唑-4-腈的独特之处在于它存在腈基团,这赋予了与类似物相比独特的化学性质和反应性。这种独特性使其成为各种研究应用和潜在治疗用途的宝贵化合物。
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c1-11-4-6-12(7-5-11)14-17-13(10-16)15(19-14)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3 |
InChI 键 |
CYYSNPRYXVAWJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11622616.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622620.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622623.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11622639.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622644.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622654.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622667.png)
methanolate](/img/structure/B11622673.png)
![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)
![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
